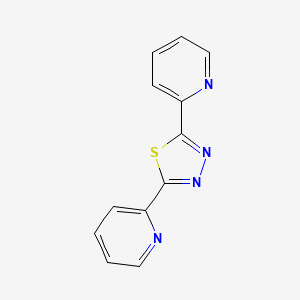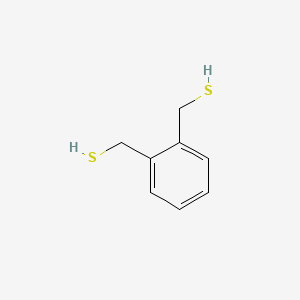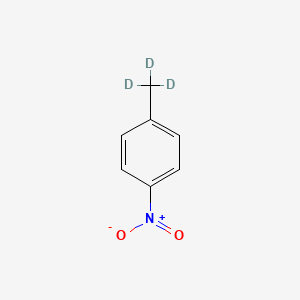
1,3-DITHIOLANE, 2-(m-METHOXYPHENYL)-
Übersicht
Beschreibung
“1,3-DITHIOLANE, 2-(m-METHOXYPHENYL)-” is a chemical compound with the molecular formula C10H12OS2 and a molecular weight of 212.33 . It is a type of 1,3-dithiolane, a class of organic compounds that can be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst .
Synthesis Analysis
1,3-Dithiolanes can be synthesized from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . A catalytic dithioacetalization of aldehydes in the presence of an iron catalyst provides access to 1,3-dithianes . Trimethylsilyldiazomethane (TMS-CHN2) reacts readily with hetaryl thioketones to give sterically crowded 2-trimethylsilyl-4,4,5,5-tetrahetaryl-1,3-dithiolanes .Chemical Reactions Analysis
1,3-Dithiolanes can participate in various chemical reactions. They can be prepared from carbonyl compounds and can be converted back to carbonyl compounds under certain conditions . They can also undergo reactions with various nucleophiles and electrophiles .Wissenschaftliche Forschungsanwendungen
Photosolvolysis and Chemical Reactions
1,3-Dithiolane derivatives undergo various chemical transformations under specific conditions, providing insights into reaction mechanisms and synthetic pathways. For example, 2-methoxy- and 2-ethoxy-2-phenyl-1,3-dithiolane can be hydrolyzed to thioesters upon irradiation, illustrating the potential of these compounds in photoinduced solvolysis reactions (Okuyama, Haga, & Fueno, 1990). Additionally, the reaction of 2-ethoxy-1,3-dithiolane with carbonyl compounds has been explored, providing an alternative method for synthesizing 1,3-dithiolanes, which are valuable intermediates in organic synthesis (Jo, Tanimoto, Oida, & Okano, 1981).
Environmental and Analytical Applications
Compounds related to 1,3-dithiolane have been studied for their environmental and analytical applications. For instance, research into the complete oxidation of certain pesticides in water by photoassisted Fenton reactions showcases the potential of these methods in degrading persistent organic pollutants to less harmful products (Pignatello & Sun, 1995).
Material Science and Electrochemistry
The synthesis and properties of dithienylpyrroles-based electrochromic polymers, which include derivatives of 1,3-dithiolane, highlight the use of these compounds in developing high-contrast electrochromic devices. These findings suggest applications in smart windows, displays, and other technologies requiring controlled light transmission or color change (Su, Chang, & Wu, 2017).
Synthesis and Characterization of Novel Compounds
Novel organothiophosphorus compounds have been synthesized from reactions involving 1,3-dithiolane derivatives, demonstrating the versatility of these compounds in creating complex molecules with potential applications in chemistry and materials science (Karakus, 2006).
Zukünftige Richtungen
The future directions for “1,3-DITHIOLANE, 2-(m-METHOXYPHENYL)-” could involve further exploration of its synthesis, reactivity, and potential applications. For example, the development of more efficient and selective methods for the synthesis and deprotection of 1,3-dithiolanes could be a valuable area of research .
Eigenschaften
IUPAC Name |
2-(3-methoxyphenyl)-1,3-dithiolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS2/c1-11-9-4-2-3-8(7-9)10-12-5-6-13-10/h2-4,7,10H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSCPSVBOXKMAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2SCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80231739 | |
| Record name | 1,3-Dithiolane, 2-(m-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82436-19-9 | |
| Record name | 2-(3-Methoxyphenyl)-1,3-dithiolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82436-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dithiolane, 2-(m-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082436199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dithiolane, 2-(m-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




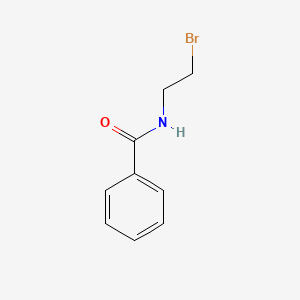
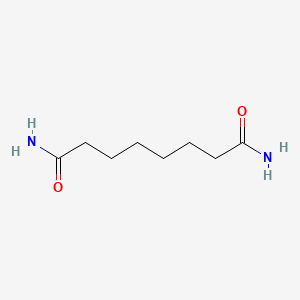
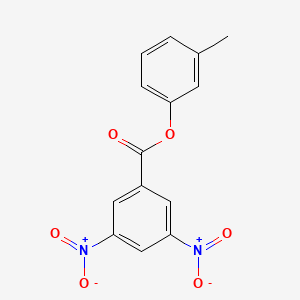


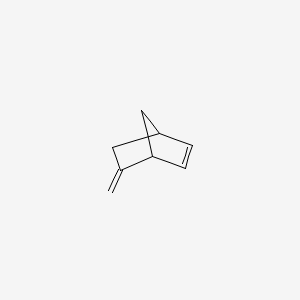
![[4-(6-Amino-8-bromopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B1619168.png)
